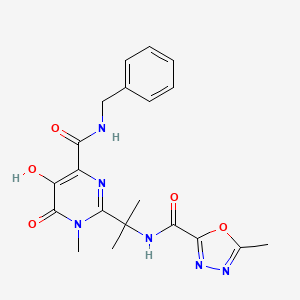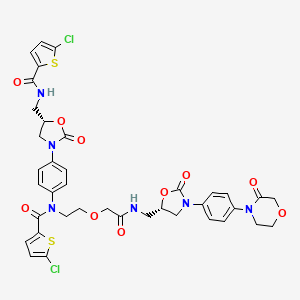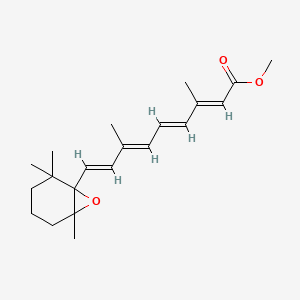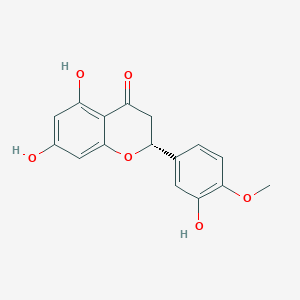
2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, also known as 2-CEP-N-MEMPA, is a synthetic amide that has been widely studied in the scientific community due to its potential applications in the laboratory and in the medical field. It is a non-steroidal anti-inflammatory drug (NSAID) that has been used in animal studies to reduce inflammation and pain associated with various conditions. In addition, 2-CEP-N-MEMPA has been found to have potential applications in the field of cancer research and has been used in laboratory experiments to study the mechanism of action of various drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis of π-Excess σ2 P,O Hybrid Ligands : A study explored the synthesis of 4-methoxy-substituted 1,3-benzazaphosphole using a process that includes the use of compounds related to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide. These compounds have potential as σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom (Aluri et al., 2014).
Spectrophotometric Analysis : A method for the determination of a compound similar to this compound, namely 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide, was developed. This method is simple and reliable for determining the concentration of such compounds in aqueous solutions (Shu, 2011).
Synthesis and Evaluation as Antiestrogens : A series of 1,1-dichloro-2,2,3-triarylcyclopropanes were synthesized and evaluated as pure antiestrogens, demonstrating the potential medicinal applications of compounds structurally related to this compound (Day et al., 1991).
Lipoxygenase Inhibition : A study on heterocyclic compounds, including those structurally similar to this compound, showed moderate activities as lipoxygenase inhibitors, indicating their potential for therapeutic applications (Aziz‐ur‐Rehman et al., 2016).
Synthesis of Antidepressant Derivatives : Research on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which are structurally related to the compound , demonstrated their ability to inhibit neurotransmitter uptake and showed potential antidepressant activity (Yardley et al., 1990).
Wirkmechanismus
Target of Action
Similar compounds, such as nitrogen mustards, are known to target dna .
Mode of Action
This compound likely functions as an alkylating agent . Alkylating agents work by three different mechanisms:
- Attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .
- DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .
- The induction of mispairing of the nucleotides leading to mutations .
Biochemical Pathways
As an alkylating agent, it is likely to interfere with dna replication and transcription, leading to cell death .
Pharmacokinetics
Similar compounds, such as nitrogen mustards, are known to have a short biological half-life .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include DNA damage, inhibition of DNA replication and transcription, and ultimately cell death .
Eigenschaften
IUPAC Name |
2-[4-(2-chloroethyl)phenyl]-N-methoxy-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,13(17)16(3)18-4)12-7-5-11(6-8-12)9-10-15/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTLLYOYYVBGDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CCCl)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)


